erythro-N-Boc-D-phenylalanine epoxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-D-phenylalanine epoxide typically involves the epoxidation of N-Boc-D-phenylalanine. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure the selectivity and yield of the desired epoxide .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: erythro-N-Boc-D-phenylalanine epoxide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
erythro-N-Boc-D-phenylalanine epoxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex chiral molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of erythro-N-Boc-D-phenylalanine epoxide involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can be catalyzed by acids or bases, depending on the specific conditions. The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-oxygen or carbon-nitrogen bonds .
Comparison with Similar Compounds
N-Boc-D-phenylalanine: The precursor to erythro-N-Boc-D-phenylalanine epoxide.
N-Boc-L-phenylalanine epoxide: The enantiomer of this compound.
N-Boc-D-phenylalanine methyl ester: A related compound used in similar synthetic applications.
Uniqueness: this compound is unique due to its chiral nature and the presence of the epoxide ring, which makes it a valuable intermediate in the synthesis of various chiral molecules. Its ability to undergo a wide range of chemical reactions also enhances its versatility in research and industrial applications .
Biological Activity
Erythro-N-Boc-D-phenylalanine epoxide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, potential therapeutic applications, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of D-phenylalanine, alongside an epoxide functional group. The epoxide structure allows for selective reactions with nucleophiles, making it a versatile compound in organic synthesis and proteomics research.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The epoxide group can undergo ring-opening reactions that modify the structure and function of biomolecules, potentially influencing enzyme activity and protein interactions. This property is crucial in drug design, where precise modifications can lead to enhanced therapeutic effects .
Therapeutic Applications
Research indicates that compounds similar to this compound may have several therapeutic applications, including:
- Antibacterial Activity : Studies have shown that Boc-protected dipeptides, including those derived from phenylalanine, exhibit significant antibacterial properties. These compounds can disrupt biofilms and permeabilize bacterial membranes, suggesting potential use in treating resistant infections .
- Enzyme Modulation : The compound's ability to modulate enzyme activity opens avenues for its use in metabolic pathway studies and enzyme engineering, where it can enhance or inhibit specific enzymatic functions .
Interaction Studies
Interaction studies using techniques such as surface plasmon resonance have demonstrated that this compound can bind effectively to various proteins. These studies help quantify binding affinities and elucidate the compound's role in metabolic processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound differs from structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Boc-D-phenylalanine | Contains a Boc protecting group | Lacks the epoxide functionality |
Erythro-D-phenylalanine | Simple amino acid without protection | Does not have the Boc group or epoxide |
Erythro-N-acetyl-D-phenylalanine | Acetyl group instead of Boc | Different protective group affecting reactivity |
N-Boc-L-phenylalanine | L-isomer of phenylalanine | Different stereochemistry impacting activity |
This table illustrates how the unique combination of a Boc protecting group and an epoxide functionality makes this compound particularly useful for specific synthetic and biological applications.
Case Studies
Recent studies have explored the antibacterial properties of Boc-protected dipeptides derived from phenylalanine. For instance, one study demonstrated that these dipeptides could effectively disrupt biofilms formed by pathogenic bacteria, highlighting their potential as broad-spectrum antibacterial agents . Another investigation focused on enzyme engineering, where modifications using similar epoxide-containing compounds resulted in enhanced enantioselectivity for specific substrates, showcasing their utility in biocatalysis .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOUMXZERMIJK-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H]2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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